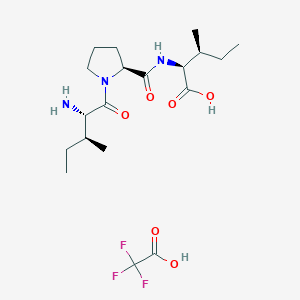
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole, also known as DFP-10825, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound is known for its unique chemical structure and properties that make it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole is not fully understood. However, it is believed to interact with the active site of the target enzyme, leading to its inhibition. The difluoromethyl group in this compound is known to enhance its binding affinity to the target enzyme, resulting in potent inhibitory activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, it has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole has several advantages for use in lab experiments. It has potent inhibitory activity against a wide range of enzymes, making it a versatile tool for studying enzyme function. Moreover, its unique chemical structure and properties make it a promising candidate for the development of new drugs. However, this compound also has some limitations. It can be challenging to synthesize and purify, and its inhibitory activity can be affected by the presence of other compounds in the sample.
Direcciones Futuras
There are several future directions for research on 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole. One area of interest is the development of new drugs based on its chemical structure. Moreover, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research on the synthesis and purification of this compound can lead to the development of more efficient methods for its production. Finally, the use of this compound in combination with other compounds can lead to the discovery of new drug targets and treatment strategies.
Conclusion
This compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in drug discovery. The synthesis of this compound involves the reaction of 4-iodo-3-methylpyrazole with difluoromethyl ketone in the presence of a base. It has been shown to have potent inhibitory activity against a wide range of enzymes, making it a promising candidate for the development of new drugs. Moreover, it has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cardiovascular effects. Future research on this compound can lead to the development of new drugs and treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole involves the reaction of 4-iodo-3-methylpyrazole with difluoromethyl ketone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The reaction conditions and the purity of the starting materials play a crucial role in the yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole has been extensively studied for its potential applications in drug discovery. It has been shown to have potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
5-(difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2/c1-3-12-6(7(8)9)5(10)4(2)11-12/h7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNYZCPZCEAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)
![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)



![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)
